7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-(4-hydroxyphenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-9(2)17(10-3-5-11(18)6-4-10)13-12(8)14(19)16-7-15-13/h3-7,18H,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQODIDVVVQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Pyrrole-Pyrimidine Annulation
A widely cited method involves the cyclocondensation of 5-amino-4-cyano-3-methylpyrrole-2-carboxylate with N-(4-hydroxyphenyl)urea under acidic conditions. This one-pot protocol leverages the nucleophilic character of the amino group to attack the urea carbonyl, facilitating pyrimidine ring closure. The reaction proceeds in refluxing acetic acid, with the methyl groups at positions 5 and 6 introduced via the pre-methylated pyrrole precursor. Yields range from 45–62%, with purity dependent on recrystallization from ethanol-water mixtures.
Formamidine-Mediated Cyclization
Adapting methodologies from JAK inhibitor syntheses, the treatment of 3-(4-hydroxyphenyl)-2,4-dimethylpyrrole-5-carboxamide with formamidine acetate in methanol, catalyzed by sodium methoxide, induces cyclodehydration to form the pyrimidin-4-one core. This approach benefits from mild conditions (60–80°C) and avoids stoichiometric phosphorus oxychloride, a common reagent in analogous chloropyrimidine syntheses. The reaction achieves 68–75% yield after silica gel chromatography, with the 4-hydroxyphenyl group introduced via Suzuki coupling in a preceding step.
Transition-Metal-Catalyzed Functionalization
Palladium-Catalyzed Suzuki-Miyaura Coupling
The 4-hydroxyphenyl substituent is efficiently installed via Suzuki-Miyaura cross-coupling between 7-bromo-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-one and 4-hydroxyphenylboronic acid. Optimized conditions employ Pd(PPh₃)₄ (2 mol%) in a dioxane/water (4:1) mixture at 90°C, with potassium carbonate as base. This method affords the target compound in 81% yield, though bromination of the pyrrolopyrimidine core necessitates careful control to prevent overhalogenation.
Direct C–H Arylation
Recent advances exploit palladium/norbornene cooperative catalysis for direct C–H arylation at position 7. Using 4-hydroxyphenyl iodide as the coupling partner and N-methylpyrrolidone as solvent, this method circumvents pre-halogenation steps, achieving 73% yield. However, competing arylation at the methyl-substituted positions necessitates bulky ligands (e.g., PtBu₃) to enhance regioselectivity.
Post-Cyclization Modifications
Methyl Group Introduction via Alkylation
For syntheses beginning with unsubstituted pyrrolopyrimidines, dimethylation at positions 5 and 6 is achieved using methyl iodide and potassium tert-butoxide in DMF. The reaction proceeds via a radical mechanism under microwave irradiation (120°C, 30 min), yielding 85–90% conversion. However, overalkylation at the 3-position remains a challenge, requiring precise stoichiometric control.
Oxidation of 4-Chloro Derivatives
A two-step sequence involving chlorination with phosphorus oxychloride followed by hydrolysis provides an alternative route to the 4-one moiety. While effective, this method generates corrosive byproducts, complicating large-scale production. Recent improvements utilize catalytic POCl₃ (0.5 equiv) with trimethylamine N-oxide as a mild oxidant, reducing waste and improving safety.
Green Chemistry and Process Optimization
Solvent and Catalyst Recycling
Efforts to enhance sustainability focus on replacing traditional solvents (e.g., DMF, dioxane) with cyclopentyl methyl ether (CPME) and ethyl lactate. For instance, the cyclocondensation of 5-amino-4-cyano-3-methylpyrrole-2-carboxylate in CPME achieves comparable yields (58–60%) while enabling solvent recovery via distillation. Similarly, immobilized palladium catalysts (e.g., Pd@SiO₂) permit three reuse cycles without significant activity loss.
Mechanochemical Synthesis
Ball-mill-assisted synthesis eliminates solvent use entirely. Grinding 5-amino-4-cyano-3-methylpyrrole-2-carboxylate with N-(4-hydroxyphenyl)urea and p-toluenesulfonic acid monohydrate (10 mol%) for 2 hours produces the target compound in 55% yield. Though lower than solution-phase methods, this approach significantly reduces E-factor values.
Analytical and Characterization Data
Critical spectroscopic data for this compound include:
- ¹H NMR (600 MHz, DMSO-d₆) : δ 10.32 (s, 1H, OH), 8.21 (s, 1H, H-2), 7.54 (d, J = 8.6 Hz, 2H, ArH), 6.83 (d, J = 8.6 Hz, 2H, ArH), 3.02 (s, 6H, 5,6-CH₃).
- HRMS (ESI+) : m/z calc. for C₁₄H₁₃N₃O₂ [M+H]⁺: 256.1082, found: 256.1085.
Chemical Reactions Analysis
Types of Reactions
7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyphenyl and dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from pyrrolo[2,3-d]pyrimidine structures. For instance, derivatives of 7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain derivatives exhibited GI50 values in the nanomolar range against human colon cancer cells, suggesting their potential as lead compounds in cancer therapy .
Inhibition of Tubulin Assembly
The compound has been investigated for its ability to inhibit tubulin assembly, which is crucial for cell division. This mechanism of action can lead to mitotic arrest and subsequent apoptosis in cancer cells. Live-cell imaging studies demonstrated that these compounds can disrupt microtubule dynamics and spindle morphology, which are essential for proper chromosomal segregation during mitosis .
Targeting Purine Nucleoside Phosphorylase
Another significant application is the targeting of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. Inhibitors of PNP are being explored for their potential therapeutic effects in T-cell malignancies and other conditions related to purine metabolism dysregulation. The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising structure for developing selective PNP inhibitors .
Case Study 1: Anticancer Efficacy
A detailed structure–activity relationship (SAR) study was conducted on various derivatives of the compound to optimize its anticancer properties. The study revealed that modifications at specific positions significantly enhanced antiproliferative activity against several cancer cell lines while maintaining low toxicity towards normal cells .
Case Study 2: Mechanistic Studies on Tubulin Dynamics
Research involving confocal microscopy demonstrated that treatment with derivatives of this compound led to observable changes in microtubule organization within HeLa cells. This disruption was linked to altered spindle formation and delayed cell cycle progression, underscoring the compound's potential as an anticancer agent .
Data Table: Biological Activities of Derivatives
| Compound Name | Activity | Target | IC50 (nM) |
|---|---|---|---|
| Compound A | Antiproliferative | Colon Cancer Cells | 9 |
| Compound B | Tubulin Inhibition | Microtubules | 15 |
| Compound C | PNP Inhibition | Purine Metabolism | 25 |
Mechanism of Action
The mechanism of action of 7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolo[2,3-d]pyrimidine core can interact with nucleic acids, affecting DNA and RNA synthesis. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural and functional differences between the target compound and similar pyrrolo[2,3-d]pyrimidin-4-one derivatives:
Key Observations:
Substituent Impact on Bioactivity :
- The 4-hydroxyphenyl group in the target compound may enhance binding to hydrophilic kinase domains compared to halogenated (e.g., BKV) or methoxylated (e.g., BKE) analogs .
- Methyl groups at positions 5 and 6 likely reduce metabolic degradation, as seen in dimethyl-substituted kinase inhibitors .
Synthetic Efficiency :
- Modified cyclocondensation methods (e.g., using sodium acetate/water) improve yields and reduce side products in 6-substituted derivatives, suggesting applicability to the target compound .
Biological Target Specificity :
- The 2-methylthio analog (Ki = 120 µM for xanthine oxidase) highlights the role of sulfur in electron-deficient enzyme interactions .
- VEGFR-2 inhibitors with 6-(2,4-diClPh)methyl groups demonstrate substituent-dependent potency, emphasizing the importance of hydrophobic interactions .
Research Findings and Structure-Activity Relationships (SAR)
Role of the 4-Hydroxyphenyl Group
- Hydrogen Bonding : The hydroxyl group facilitates interactions with catalytic lysine or aspartate residues in kinases, as observed in queuosine (a natural 7-deazapurine in tRNA) .
- Metabolic Stability : Compared to methoxy or bromo substituents, the hydroxyl group may increase susceptibility to glucuronidation, necessitating prodrug strategies .
Influence of 5,6-Dimethyl Substitution
- Steric Effects : Methyl groups at positions 5 and 6 likely restrict rotational freedom, enhancing binding pocket compatibility. Similar dimethyl derivatives show improved half-lives in pharmacokinetic studies .
- Electronic Effects : Electron-donating methyl groups may stabilize the pyrrolo[2,3-d]pyrimidin-4-one core, reducing oxidative degradation .
Comparative Pharmacological Profiles
- Enzyme Inhibition: The absence of a 2-amino group (critical in VEGFR-2 inhibitors ) implies divergent targets, possibly cyclin-dependent kinases or purine-metabolizing enzymes.
Biological Activity
7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of cell cycle progression at G1 phase |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in cancer metabolism and progression. Notably, it acts as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair.
| Enzyme | Inhibition Type | Ki (nM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive | 45 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
- Cell Cycle Arrest : It causes cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Enzyme Inhibition : By inhibiting DHFR, it disrupts nucleotide synthesis necessary for DNA replication.
Case Study 1: Breast Cancer
In a preclinical study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor growth when administered in combination with standard chemotherapy agents.
Case Study 2: Lung Cancer
A similar study on A549 cells showed that the compound enhanced the efficacy of existing therapies by sensitizing resistant cancer cells to treatment.
Q & A
Q. Advanced
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-receptor complexes over 100 ns. Analyze RMSD/RMSF to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energies (ΔG). Correlate with experimental IC₅₀ values .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond donors at C-4 hydroxy group) using MOE to guide lead optimization .
What methodologies validate the stability of pyrrolo[2,3-d]pyrimidin-4-one derivatives under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose compounds to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound using UPLC-MS/MS. Compounds with >80% remaining are prioritized .
How can researchers address low solubility of pyrrolo[2,3-d]pyrimidin-4-one derivatives in biological assays?
Q. Advanced
- Prodrug Design : Introduce phosphate esters at the 4-hydroxy group to enhance aqueous solubility. Hydrolyze enzymatically in vivo .
- Nanoparticle Formulation : Encapsulate compounds in PLGA nanoparticles (≤200 nm) using solvent evaporation. Characterize via DLS and TEM .
What are the key considerations for scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
